REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([Cl:11])[C:3]=1[OH:12].[Br:13][CH2:14][CH2:15][CH2:16]Br.C(=O)([O-])[O-].[K+].[K+].CC(C)([O-])C.[K+]>C(C(C)=O)C>[Br:13][CH2:14][CH2:15][CH2:16][O:12][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([N+:8]([O-:10])=[O:9])=[CH:5][C:4]=1[Cl:11] |f:2.3.4,5.6|
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Name
|
|
Quantity
|
4.16 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O
|
Name
|
|
Quantity
|
40.4 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to cool down
|
Type
|
FILTRATION
|
Details
|
insoluble matters were filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in chloroform
|
Type
|
WASH
|
Details
|
The thus-prepared chloroform solution was washed with water
|
Type
|
DISTILLATION
|
Details
|
the chloroform was then distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on a silica gel column (eluent: chloroform/hexane=4/1, by volume)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |